BRD3308

Description

Structure

3D Structure

Properties

IUPAC Name |

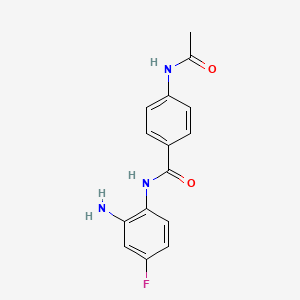

4-acetamido-N-(2-amino-4-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,17H2,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJDFENBXIEAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BRD3308: A Technical Guide to its Mechanism of Action as a Selective HDAC3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of BRD3308, a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). The information presented herein is intended to support research and drug development efforts by providing detailed data on its biochemical activity, cellular effects, and in vivo applications.

Core Mechanism of Action: Selective HDAC3 Inhibition

This compound is a derivative of the ortho-aminoanilide class of HDAC inhibitors.[1] Its primary mechanism of action is the selective inhibition of HDAC3. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[2][3] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[2][3]

By inhibiting HDAC3, this compound prevents the removal of acetyl groups, leading to histone hyperacetylation and a more relaxed chromatin state. This, in turn, can lead to the activation of gene expression for genes that are normally silenced by HDAC3 activity.[2][3] this compound has demonstrated significantly higher selectivity for HDAC3 compared to other Class I HDACs, namely HDAC1 and HDAC2.[1][4][5][6]

Caption: General mechanism of HDAC3 inhibition by this compound.

Quantitative Data: Inhibitory Activity

This compound's potency and selectivity have been characterized through various biochemical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound against Class I HDACs

| Target | IC50 | Ki | Selectivity (fold vs. HDAC3) |

| HDAC3 | 54 nM | 29 nM | - |

| HDAC1 | 1.26 µM | 5.1 µM | ~23x |

| HDAC2 | 1.34 µM | 6.3 µM | ~25x |

Data sourced from multiple suppliers and publications.[1][4][5][6][7]

Table 2: In Vivo and Ex Vivo Experimental Dosing

| Application Context | Model System | Concentration/Dosage |

| HIV-1 Latency Reversal | Resting CD4+ T cells (ex vivo) | 15 µM |

| β-cell Apoptosis Inhibition | Rat INS-1E β cells (in vitro) | 10 µM |

| Type 2 Diabetes | Zucker Diabetic Fatty rats (in vivo) | 5 mg/kg (intraperitoneal) |

| Autoimmune Diabetes | NOD mice (in vivo) | 0.1, 1, and 10 mg/kg |

| Intraventricular Hemorrhage | C57BL/6J mice (in vivo) | Not specified in abstracts |

Data compiled from various studies.[1][4][7][8][9]

Signaling Pathways and Therapeutic Implications

This compound's selective inhibition of HDAC3 has been shown to modulate several signaling pathways, leading to a range of potential therapeutic effects.

Neuroinflammation and Microglial Pyroptosis

In a mouse model of intraventricular hemorrhage (IVH), this compound treatment was found to reduce neuroinflammation and microglial pyroptosis.[2][9] The mechanism involves the upregulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ), which in turn inhibits the NLRP3 inflammasome-mediated pyroptosis pathway.[2][9] This leads to decreased activation of Caspase-1 and subsequent cleavage of Gasdermin D (GSDMD), a key step in pyroptosis.

Caption: this compound modulates the PPARγ/NLRP3 pathway in microglia.

Diabetes and β-Cell Protection

This compound has demonstrated protective effects on pancreatic β-cells. It has been shown to suppress β-cell apoptosis induced by inflammatory cytokines and glucolipotoxic stress.[1][4][6] In vivo studies in diabetic rat models have shown that this compound treatment can reduce hyperglycemia and increase insulin secretion, preserving functional β-cell mass.[4][7] In nonobese diabetic (NOD) mice, this compound was shown to prevent pancreatic islet infiltration and protect β-cells from apoptosis.[8]

HIV-1 Latency Activation

This compound can activate HIV-1 transcription and disrupt viral latency.[4][6] By inhibiting HDAC3, which is involved in the repression of the HIV-1 long terminal repeat (LTR), this compound promotes a chromatin environment conducive to viral gene expression.[3] This has been demonstrated in cell lines and in resting CD4+ T cells isolated from aviremic HIV+ patients.[4][5]

Lymphoma and Immune Surveillance

In the context of lymphoma, particularly those with CREBBP mutations, selective inhibition of HDAC3 by this compound has been shown to restore a normal epigenetic and transcriptional program.[10] This includes the induction of p21 (CDKN1A) expression, leading to reduced cell proliferation. Furthermore, this compound treatment can increase the expression of interferon-responsive and antigen presentation genes, such as HLA-DR, suggesting a role in enhancing immune surveillance.[10]

Experimental Protocols

Below are generalized protocols for key experiments cited in the literature for this compound. Specific details may vary between studies.

In Vitro HDAC Inhibition Assay (Cell-free)

-

Objective: To determine the IC50 of this compound against purified HDAC enzymes.

-

Materials: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes; fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC); Trichostatin A (TSA) as a control inhibitor; assay buffer.

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer.

-

In a 96-well plate, add the HDAC enzyme, followed by the diluted this compound or control.

-

Incubate for a specified period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a developer solution containing a broad-spectrum HDAC inhibitor like TSA.

-

Measure fluorescence (e.g., Ex/Em = 360/460 nm).

-

Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

-

HIV-1 Outgrowth Assay (Ex Vivo)

-

Objective: To assess the ability of this compound to reactivate latent HIV-1 from patient cells.

-

Materials: Resting CD4+ T cells isolated from antiretroviral-treated, aviremic HIV+ patients; this compound; cell culture medium.

-

Procedure:

-

Isolate resting CD4+ T cells from patient peripheral blood mononuclear cells (PBMCs).

-

Add this compound (e.g., at 15 µM) to aliquots of the cells.[1]

-

Plate the cells in limiting dilution replicates.

-

Incubate at 37°C in a 5% CO2 incubator.

-

After 24 hours, remove this compound from the cultures by washing the cells.[1]

-

Continue culture for a period (e.g., 14 days) to allow for viral outgrowth.

-

Measure HIV-1 p24 antigen in the culture supernatant by ELISA to quantify viral replication.

-

In Vivo Diabetes Model (Zucker Diabetic Fatty Rats)

-

Objective: To evaluate the effect of this compound on hyperglycemia and insulin secretion in a model of type 2 diabetes.

-

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats.

-

Procedure:

-

Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal injection every second day for a defined treatment period.[4]

-

Monitor blood glucose levels and body weight regularly.

-

At the end of the treatment period, perform a hyperglycemic clamp assay to assess insulin secretion.

-

Collect blood samples to measure circulating insulin levels.

-

Harvest pancreata for histological analysis of insulin staining and to measure total pancreatic insulin content.[4]

-

Caption: A generalized workflow for the preclinical evaluation of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound |CAS:1550053-02-5 Probechem Biochemicals [probechem.com]

- 6. This compound - Ace Therapeutics [acetherapeutics.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

BRD3308: A Selective Probe for Elucidating HDAC3 Function

An In-depth Technical Guide to the Cellular Functions of BRD3308

This compound is a potent and highly selective small-molecule inhibitor of Histone Deacetylase 3 (HDAC3).[1][2][3] As a derivative of the ortho-aminoanilide HDAC inhibitor CI-994, it was developed to provide researchers with a precise chemical tool to investigate the specific roles of HDAC3 in various biological processes, distinguishing its functions from the highly similar class I enzymes HDAC1 and HDAC2.[1][4] Its high selectivity makes it invaluable for studying the nuanced roles of HDAC3 in gene regulation, cell fate, and disease pathogenesis.

Histone deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[5] This deacetylation generally leads to a more condensed chromatin structure, making it less accessible to transcription machinery and resulting in transcriptional repression.[5] By inhibiting HDAC3, this compound promotes histone hyperacetylation, leading to a more open chromatin state and the activation of gene expression.[4][6]

Core Mechanism of Action

The primary function of this compound is to bind to the active site of the HDAC3 enzyme, preventing it from deacetylating its substrates. This inhibition leads to an accumulation of acetylated histones, particularly at H3K27 (Histone H3 at lysine 27), which disrupts the repressive chromatin environment and facilitates gene transcription.[7] Beyond histones, HDAC3 targets numerous non-histone proteins, meaning this compound can influence a wide array of cellular signaling pathways.[5]

Caption: Mechanism of this compound action on chromatin.

Quantitative Data: In Vitro Potency and Selectivity

This compound exhibits significant selectivity for HDAC3 over other class I HDACs. The following table summarizes its inhibitory activity from cell-free assays.

| Target Enzyme | IC50 Value (nM) | Kᵢ Value (nM) | Selectivity (Fold vs. HDAC3 IC50) |

| HDAC3 | 54 - 64[1][5] | 29[2] | 1x |

| HDAC1 | 1080 - 1260[1][5] | 5100[2] | ~23x[2] |

| HDAC2 | 1150 - 1340[1][5] | 6300[2] | ~23x[2] |

Cellular Functions and Signaling Pathways

Oncology: Exploiting Synthetic Vulnerabilities in B-Cell Lymphoma

In Diffuse Large B-cell Lymphoma (DLBCL), mutations in the histone acetyltransferase CREBBP create a dependency on HDAC3 for survival. CREBBP and the transcriptional repressor BCL6 often regulate the same target genes antagonistically.[7] When CREBBP is mutated and inactive, these genes become epigenetically suppressed in a manner dependent on BCL6-recruited HDAC3.[7]

This compound treatment reverses this repression, leading to the re-expression of key BCL6 target genes, including the cell cycle inhibitor CDKN1A (p21) and genes involved in B-cell terminal differentiation like IRF4 and PRDM1.[7][8] This induces apoptosis and reduces cell proliferation, particularly in CREBBP-mutant cells.[7] Furthermore, this compound treatment upregulates the expression of MHC class II and the immune checkpoint ligand PD-L1 on lymphoma cells, suggesting it can enhance immune surveillance and potentially synergize with immunotherapies.[8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

BRD3308: A Technical Guide to a Selective HDAC3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BRD3308, a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.

Introduction

This compound is a synthetic small molecule that exhibits significant selectivity for HDAC3 over other Class I HDACs, namely HDAC1 and HDAC2.[1][2][3] Its development as a selective inhibitor allows for the targeted investigation of HDAC3's role in various physiological and pathological processes, offering a more precise tool compared to pan-HDAC inhibitors. This compound has shown promise in diverse therapeutic areas, including the reactivation of latent HIV-1, the suppression of pancreatic β-cell apoptosis in the context of diabetes, and the modulation of neuroinflammation.[1][4][5]

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantitatively assessed through various biochemical assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

| Target | IC50 | Selectivity (fold vs. HDAC3) |

| HDAC3 | 54 nM[1][2] | - |

| HDAC1 | 1.26 µM[1][2] | ~23-fold[2] |

| HDAC2 | 1.34 µM[1][2] | ~25-fold |

Table 1: IC50 Values of this compound for Class I HDACs

| Target | Ki |

| HDAC3 | 29 nM[2] |

| HDAC1 | 5.1 µM[2] |

| HDAC2 | 6.3 µM[2] |

Table 2: Ki Values of this compound for Class I HDACs

Mechanism of Action and Signaling Pathways

HDAC3 is a critical regulator of gene expression through the deacetylation of both histone and non-histone proteins. This compound exerts its effects by inhibiting this enzymatic activity, thereby influencing multiple signaling pathways.

NF-κB Signaling Pathway

HDAC3 plays a complex role in regulating the NF-κB pathway. It can deacetylate the p65 subunit of NF-κB at multiple lysine residues (K122, K123, K314, and K315), which can either promote or inhibit NF-κB activity depending on the cellular context.[4][6] By inhibiting HDAC3, this compound can lead to the hyperacetylation of p65, thereby modulating the expression of NF-κB target genes involved in inflammation.

Caption: HDAC3 in NF-κB Signaling.

STAT Signaling Pathway

HDAC3 can also modulate the activity of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. HDAC3 is found in a complex with STAT3 and its inhibition can lead to increased acetylation of STAT3, affecting its phosphorylation and nuclear export.[7][8] This can ultimately influence the expression of STAT3 target genes involved in cell survival and proliferation.

Caption: HDAC3 in STAT Signaling.

Notch Signaling Pathway

HDAC3 acts as a positive regulator of the Notch signaling pathway by deacetylating and stabilizing the Notch1 intracellular domain (NICD1).[2][9] Inhibition of HDAC3 by this compound would lead to increased acetylation and subsequent degradation of NICD1, resulting in the downregulation of Notch target genes.

Caption: HDAC3 in Notch Signaling.

PPARγ/NLRP3/GSDMD Signaling Pathway

In the context of neuroinflammation, this compound has been shown to upregulate the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5] HDAC3 can physically interact with and deacetylate PPARγ.[10][11] Inhibition of HDAC3 by this compound leads to increased PPARγ acetylation and activation, which in turn can inhibit the NLRP3 inflammasome and subsequent pyroptosis mediated by Gasdermin D (GSDMD).[5]

Caption: this compound in PPARγ Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

HDAC Activity Assay (Fluorometric)

This protocol is a general guideline for determining the IC50 of this compound against HDAC3. Specific substrates and conditions may vary.

Materials:

-

Recombinant human HDAC3 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

-

In a 96-well black microplate, add the diluted this compound or controls.

-

Add the recombinant HDAC3 enzyme to all wells except the no-enzyme control.

-

Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate at 37°C for 15-30 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Caption: HDAC Activity Assay Workflow.

In Vivo Study in Non-Obese Diabetic (NOD) Mice

This protocol describes a representative in vivo experiment to evaluate the efficacy of this compound in a model of autoimmune diabetes.[3][12]

Animals:

-

Female Non-Obese Diabetic (NOD) mice

Materials:

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 45% PEG400, 45% saline)

-

Blood glucose monitoring system

Procedure:

-

Acclimate female NOD mice for at least one week before the start of the experiment.

-

Randomly assign mice to treatment groups (e.g., vehicle control, different doses of this compound).

-

For a prevention study, start treatment at a young age (e.g., 4-5 weeks) before the onset of significant insulitis.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired frequency (e.g., daily or several times a week).

-

Monitor blood glucose levels regularly (e.g., weekly) from a tail vein blood sample.

-

Monitor the overall health and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and collect pancreata for histological analysis (e.g., H&E staining for insulitis scoring, insulin staining).

Caption: Logic of the NOD Mouse Study.

Conclusion

References

- 1. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC3 functions as a positive regulator in Notch signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Class I Histone Deacetylase Activity Blocks the Induction of TNFAIP3 Both Directly and Indirectly via the Suppression of Endogenous TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The coactivator role of histone deacetylase 3 in IL-1-signaling involves deacetylation of p65 NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of STAT3 by histone deacetylase-3 in diffuse large B-cell lymphoma: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Inhibition of HDAC3 promotes ligand-independent PPARγ activation by protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of HDAC3 promotes ligand-independent PPARγ activation by protein acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Influence of BRD3308 on Gene Transcription: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD3308 is a potent and highly selective small molecule inhibitor of Histone Deacetylase 3 (HDAC3). As an epigenetic modulator, it plays a critical role in altering the chromatin landscape to influence gene expression. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression[1][2]. By selectively targeting HDAC3, this compound offers a focused approach to reactivate silenced genes implicated in a variety of diseases, including cancer, HIV latency, and metabolic disorders. This document provides an in-depth examination of this compound's mechanism of action, its quantitative effects on gene transcription, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Reversing Transcriptional Repression

The primary mechanism by which this compound affects gene transcription is through the inhibition of HDAC3 enzymatic activity. HDAC3 is often recruited to gene promoters as part of large co-repressor complexes, such as NCoR/SMRT, by sequence-specific transcription factors[3][4]. Once at the promoter, HDAC3 deacetylates histone tails, increasing the positive charge of the histones and their affinity for negatively charged DNA. This results in chromatin condensation, which physically limits the access of the transcriptional machinery to the DNA, thereby repressing gene expression[1][2].

This compound intervenes by binding to the active site of HDAC3, preventing it from deacetylating histones. This shifts the balance towards histone hyperacetylation, maintained by Histone Acetyltransferases (HATs). The increased acetylation neutralizes the positive charge on histones, leading to a relaxed, or "open," chromatin state (euchromatin). This permissive chromatin environment allows for the binding of transcription factors and RNA polymerase, ultimately leading to the activation of previously silenced genes[4]. The effect of HDAC inhibitors on gene expression is not global, typically affecting a specific subset of between 1-7% of genes[1].

Data Presentation: Quantitative Effects of this compound

The efficacy and selectivity of this compound are demonstrated by its inhibitory concentrations against various HDAC isoforms. Its biological impact is further quantified by observing changes in the expression of key target genes in different disease models.

Table 1: Inhibitory Potency of this compound against Class I HDACs

| Target | Potency Metric | Value | Selectivity vs. HDAC3 | Reference |

| HDAC3 | IC50 | 54 nM | - | [5][6][7] |

| Ki | 29 nM | - | [6] | |

| HDAC1 | IC50 | 1.26 µM | 23.3-fold | [5][6][7] |

| Ki | 5.1 µM | 175.9-fold | [6] | |

| HDAC2 | IC50 | 1.34 µM | 24.8-fold | [5][6][7] |

| Ki | 6.3 µM | 217.2-fold | [6] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Effect of this compound on Target Gene Expression in Cellular Models

| Disease Context | Cell Type / Model | Key Upregulated Genes / Pathways | Observed Effect | Reference |

| B-Cell Lymphoma | CREBBP-mutant DLBCL cells | IRF4, PRDM1, p21, MHC Class II, IFN Pathway Genes | Restores expression of aberrantly silenced BCL6 target genes; promotes anti-tumor immunity. | [3] |

| HIV Latency | Latently infected CD4+ T cells, 2D10, J89 cell lines | HIV-1 LTR-driven transcription | Reactivates latent HIV-1 expression. | [5][6] |

| Neuroinflammation | Mouse model of intraventricular hemorrhage | PPARγ signaling pathway | Reduces neuroinflammation and microglial pyroptosis by modulating the PPARγ/NLRP3/GSDMD pathway. | [1][8] |

| Diabetes | Pancreatic β-cells; NOD mice | Genes promoting cell survival and insulin release | Suppresses cytokine-induced apoptosis and increases functional insulin release. | [5][9] |

Signaling Pathways and Transcriptional Programs Modulated by this compound

This compound-mediated inhibition of HDAC3 has profound effects on specific signaling pathways and cellular processes by altering the transcriptional landscape.

B-Cell Lymphoma and Immune Surveillance

In Diffuse Large B-cell Lymphoma (DLBCL) with mutations in the histone acetyltransferase CREBBP, cancer cells become dependent on HDAC3 for survival. CREBBP mutations lead to the epigenetic silencing of BCL6 target genes, which are crucial for B-cell differentiation, cell cycle control, and immune signaling[3]. This compound treatment reverses this silencing. It restores the expression of genes involved in the Interferon (IFN) signaling and antigen presentation pathways (MHC class II), which enhances the ability of T-cells to recognize and eliminate lymphoma cells[3]. A marked induction of the cell cycle inhibitor p21 is also observed, contributing to the suppression of tumor cell proliferation[3].

HIV Latency Reversal

A major obstacle to curing HIV is the persistence of a latent viral reservoir in resting CD4+ T cells. Transcription from the integrated HIV-1 provirus is epigenetically silenced. This compound has been shown to activate HIV-1 transcription, disrupting this latency[6]. By inhibiting HDAC3, it promotes an open chromatin structure at the HIV-1 Long Terminal Repeat (LTR) promoter, allowing for the expression of viral genes. This "shock and kill" strategy, where latency is reversed and the newly activated cells are cleared by the immune system or antiretroviral therapy, is a promising area of HIV cure research[5].

Neuroinflammation and Diabetes

This compound also demonstrates therapeutic potential by modulating inflammatory and metabolic pathways. In a mouse model of intraventricular hemorrhage, this compound was found to reduce neuroinflammation and microglial pyroptosis (a form of inflammatory cell death) by activating the PPARγ/NLRP3/GSDMD signaling pathway[1][8]. In the context of diabetes, this compound protects pancreatic β-cells from apoptosis induced by inflammatory cytokines and glucolipotoxic stress, while also increasing the release of insulin[5][6][9].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on gene transcription.

RNA-Sequencing for Global Gene Expression Analysis

This protocol is used to assess genome-wide changes in transcription following this compound treatment.

-

Cell Culture and Treatment: Plate cells (e.g., DLBCL cell lines) at an appropriate density. Treat with this compound (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., AllPrep DNA/RNA kits, Qiagen). Assess RNA quality and integrity using an automated electrophoresis system (e.g., Tapestation 4200, Agilent)[3].

-

Library Preparation: Use 1 µg of total RNA for library preparation. Deplete ribosomal RNA (rRNA) using a ribo-depletion method (e.g., KAPA RiboErase). Synthesize cDNA and prepare sequencing libraries using a commercial kit (e.g., KAPA HyperPrep RNA kits, Roche) with appropriate adapters (e.g., TruSeq)[3].

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Align raw sequencing reads to a reference genome.

-

Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

-

Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.

-

Use statistical thresholds (e.g., q-value < 0.05 and fold-change > 1.5) to identify significantly regulated genes[3].

-

Perform Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways.

-

Quantitative PCR (qPCR) for Target Gene Validation

This method is used to validate the expression changes of specific genes identified by RNA-seq.

-

Cell Culture and Treatment: Treat cells with this compound or vehicle as described for RNA-seq.

-

RNA Isolation and cDNA Synthesis: Isolate total RNA and reverse transcribe it into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific to the gene of interest (e.g., IRF4, PRDM1, p21) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Present data as fold change in expression in this compound-treated cells relative to vehicle-treated controls[3]. Statistical significance is determined using appropriate tests (e.g., t-test)[3].

In Vivo Tumor Xenograft Studies

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

-

Tumor Implantation: Implant human tumor cells (e.g., primary DLBCL patient-derived xenografts) subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID).

-

Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound (e.g., 25-50 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection) on a defined schedule[3].

-

Tumor Monitoring: Measure tumor volume regularly (e.g., weekly) using calipers or imaging techniques like magnetic resonance imaging (MRI)[3].

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors. Analyze the tumors by qPCR, western blot, or immunohistochemistry to confirm target gene modulation (e.g., induction of IRF4, PRDM1)[3].

Conclusion

This compound is a precision tool for epigenetic research and a promising therapeutic agent. Its high selectivity for HDAC3 allows for the targeted reactivation of critical genes involved in cancer suppression, immune activation, and metabolic regulation. By inducing hyperacetylation at specific gene loci, this compound effectively reverses pathological gene silencing. The data clearly demonstrate its ability to modulate key transcriptional programs in lymphoma, HIV, and inflammatory diseases, underscoring the significant potential of selective HDAC3 inhibition in modern drug development. Further investigation into the complex downstream effects of this compound will continue to illuminate novel therapeutic strategies.

References

- 1. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. universalbiologicals.com [universalbiologicals.com]

- 8. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BRD3308 in Pancreatic Beta-Cell Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule BRD3308 and its role in protecting pancreatic beta-cells. This compound is a potent and highly selective inhibitor of Histone Deacetylase 3 (HDAC3), an enzyme implicated in the pathogenesis of diabetes. By targeting HDAC3, this compound offers a promising therapeutic strategy to preserve functional beta-cell mass, a critical goal in the treatment of both type 1 and type 2 diabetes. This document summarizes the key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

This compound exerts its protective effects primarily through the selective inhibition of HDAC3.[1] Histone deacetylases are enzymes that remove acetyl groups from histones and other proteins, leading to chromatin compaction and transcriptional repression. In the context of pancreatic beta-cells, inflammatory cytokines and metabolic stress can activate signaling pathways that lead to apoptosis and dysfunction.[2][3] HDAC3 is a key mediator in this process. By inhibiting HDAC3, this compound prevents the deacetylation of target proteins, thereby modulating gene expression to suppress pro-inflammatory and pro-apoptotic pathways.[2][4] This action helps to restore cellular function and promote survival in the face of cytotoxic challenges.[2][5]

Quantitative Data and Efficacy

The efficacy of this compound has been demonstrated through both in vitro and in vivo studies. Its high selectivity for HDAC3 is a key characteristic, minimizing off-target effects that can be associated with pan-HDAC inhibitors.[6]

Table 1: Inhibitor Selectivity of this compound

| Target | IC50 | Ki | Selectivity vs. HDAC3 |

| HDAC3 | 54 nM | 29 nM | 1x |

| HDAC1 | 1.26 µM | 5.1 µM | ~23-fold |

| HDAC2 | 1.34 µM | 6.3 µM | ~25-fold |

Data sourced from MedchemExpress and Selleck Chemicals.[7][8]

Table 2: Summary of Preclinical Efficacy

| Model System | Treatment | Key Outcomes | Reference(s) |

| Non-Obese Diabetic (NOD) Mice (Type 1 Diabetes Model) | 1-10 mg/kg this compound via I.P. injection | - Protected animals from diabetes onset. - Significantly decreased infiltration of mononuclear cells in islets. - Significantly decreased number of apoptotic β-cells. - Enhanced β-cell proliferation. | [5][9] |

| Zucker Diabetic Fatty (ZDF) Rats (Type 2 Diabetes Model) | 5 mg/kg this compound via I.P. injection | - Reduced hyperglycemia. - Increased insulin secretion. - Preserved functional β-cell mass against glucolipotoxicity. | [7] |

| Isolated Mouse Islets (in vitro) | 10 µM this compound for 10 days | - Increased basal insulin secretion. - Protected against IL-1β induced dysfunction. | [5][10] |

| INS-1E Rat Insulinoma Cells (in vitro) | Varies | - Suppressed cytokine-induced apoptosis. - Decreased caspase-3 activity induced by glucolipotoxicity. - Restored glucose-stimulated insulin secretion (GSIS) in the presence of cytokines. | [2][7] |

Signaling Pathways and Molecular Mechanisms

The protective effects of this compound are rooted in its ability to modulate critical intracellular signaling pathways activated by inflammatory cytokines like Interleukin-1β (IL-1β) and Interferon-γ (IFN-γ). These cytokines are central to the autoimmune destruction of beta-cells in type 1 diabetes and contribute to beta-cell dysfunction in type 2 diabetes.[3][6] They trigger signaling cascades involving transcription factors such as NF-κB and STAT1, which upregulate genes leading to nitric oxide production, ER stress, and ultimately, apoptosis.[2][6] HDAC3 facilitates this process by deacetylating histones at the promoters of these pro-apoptotic genes, making the chromatin accessible for transcription. This compound intervenes by inhibiting HDAC3, which is proposed to maintain a repressive chromatin state at these gene loci, thereby suppressing the inflammatory and apoptotic response.

Caption: Proposed mechanism of this compound in preventing cytokine-induced β-cell apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core protocols used to evaluate the efficacy of this compound.

In Vivo Diabetes Prevention Study in NOD Mice

This protocol details the long-term administration of this compound to Non-Obese Diabetic (NOD) mice, a spontaneous model of autoimmune type 1 diabetes.

-

Animal Model: Female NOD/ShiLTJ mice are purchased and housed in pathogen-free facilities.[7]

-

Treatment Initiation: At 3 weeks of age, prior to significant islet inflammation, mice are randomly assigned to treatment groups.[5]

-

Compound Administration:

-

Vehicle Control: 10% DMSO, 45% PEG-400, and 45% saline.[5]

-

This compound Groups: 0.1, 1, and 10 mg/kg body weight.[5]

-

Regimen: Daily intraperitoneal (I.P.) injections are administered for the first 2 weeks (from age 3 to 5 weeks). Subsequently, the regimen is reduced to twice-weekly I.P. injections until the study endpoint at 25 weeks of age.[5][9]

-

-

Monitoring:

-

Endpoint Analysis:

-

Histology: At specified time points (e.g., 5, 8, and >8 weeks), pancreata are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess mononuclear cell infiltration of the islets.[5]

-

Immunofluorescence: Pancreatic sections are stained for insulin to visualize beta-cell mass.

-

Apoptosis Assay: A terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed on pancreatic sections to quantify apoptotic beta-cells.[7]

-

Proliferation Assay: Mice may be injected with BrdU prior to sacrifice. Pancreatic sections are then stained for BrdU and insulin to quantify proliferating beta-cells.[5]

-

Caption: Experimental workflow for the in vivo evaluation of this compound in NOD mice.

In Vitro Cytokine-Induced Apoptosis Assay

This protocol is used to assess the direct protective effect of this compound on beta-cells exposed to an inflammatory environment.

-

Cell Culture: Rat insulinoma INS-1E cells are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, 10 mM HEPES, and 50 µM β-mercaptoethanol. Primary islets can also be used.[2]

-

Pre-incubation: Cells are seeded in multi-well plates. Prior to cytokine exposure, cells are pre-incubated with this compound at the desired concentration (e.g., 10 µM) or vehicle control for 1-2 hours.

-

Cytokine Challenge: A cocktail of inflammatory cytokines is added to the culture medium. A common combination is:

-

Interleukin-1β (IL-1β)

-

Interferon-γ (IFN-γ)

-

Tumor Necrosis Factor-α (TNF-α)[2]

-

-

Incubation: Cells are incubated with the cytokines and this compound for a specified period, typically 24 to 48 hours, to induce apoptosis.[2]

-

Endpoint Assays:

-

Caspase-3 Activity: Cell lysates are collected, and caspase-3 activity is measured using a fluorometric or colorimetric substrate assay as a direct marker of apoptosis execution.[2]

-

Cell Viability: Assessed using an MTS or MTT assay.

-

Nitrite Measurement: The accumulation of nitrite in the culture medium is measured using the Griess reagent as an indicator of nitric oxide (NO) production, a key mediator of cytokine toxicity.[2]

-

ATP Levels: Intracellular ATP content is measured using a luminescence-based assay to assess mitochondrial function and overall cell health.[2]

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay evaluates the functional capacity of beta-cells to secrete insulin in response to glucose.

-

Cell Preparation: Isolated islets or beta-cell lines (e.g., INS-1E) are used.[12]

-

Pre-incubation (Resting Phase): The cells are washed and pre-incubated for 60-120 minutes in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM). This step starves the cells and establishes a basal secretion state.[12][13]

-

Basal Secretion: The low-glucose KRB buffer is collected to measure basal insulin secretion.

-

Stimulation Phase: The cells are then incubated in KRB buffer containing a high glucose concentration (e.g., 20 mM) for 30-60 minutes to stimulate insulin release.[12][13]

-

Sample Collection: The supernatant (high-glucose KRB buffer) is collected.

-

Insulin Measurement: The amount of insulin in the collected supernatants from both the basal and stimulated phases is quantified using an ELISA or radioimmunoassay.[10]

-

Data Normalization: Insulin secretion values are often normalized to the total cellular DNA or protein content to account for variations in cell number. The result is typically expressed as a stimulation index (fold-change of stimulated over basal secretion).[10]

Conclusion and Future Directions

This compound represents a highly promising, target-selective therapeutic candidate for the preservation of pancreatic beta-cell mass and function. Its ability to counteract inflammatory and metabolic stress by inhibiting HDAC3 has been robustly demonstrated in key preclinical models of diabetes.[5][7][9] The compound effectively reduces immune-mediated islet infiltration, suppresses beta-cell apoptosis, and promotes beta-cell proliferation.[5][9] Future research should focus on elucidating the full spectrum of HDAC3 downstream targets in beta-cells, optimizing delivery methods, and advancing this compound or similar next-generation HDAC3 inhibitors toward clinical evaluation for the treatment of diabetes.

References

- 1. Frontiers | Epigenetic Regulation of β Cell Identity and Dysfunction [frontiersin.org]

- 2. Inhibition of histone deacetylase 3 protects beta cells from cytokine-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conditional ablation of HDAC3 in islet beta cells results in glucose intolerance and enhanced susceptibility to STZ-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deletion of histone deacetylase 3 in adult beta cells improves glucose tolerance via increased insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC Inhibitor-Mediated Beta-Cell Protection Against Cytokine-Induced Toxicity Is STAT1 Tyr701 Phosphorylation Independent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HDAC inhibitor-mediated beta-cell protection against cytokine-induced toxicity is STAT1 Tyr701 phosphorylation independent. | Broad Institute [broadinstitute.org]

- 9. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Sustained high glucose intake accelerates type 1 diabetes in NOD mice [frontiersin.org]

- 12. oncotarget.com [oncotarget.com]

- 13. Pharmacological HDAC inhibition impairs pancreatic β-cell function through an epigenome-wide reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

BRD3308: A Technical Guide for the Investigation of Autoimmune Diabetes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Type 1 Diabetes (T1D) is an autoimmune disease characterized by the progressive destruction of insulin-secreting pancreatic β-cells by the immune system. A key therapeutic goal is the preservation of β-cell mass and function. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of compounds for their anti-inflammatory and cytoprotective effects. BRD3308, a potent and isoform-selective inhibitor of HDAC3, has demonstrated significant potential in preclinical models of autoimmune diabetes. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, efficacy in both in vitro and in vivo models, and detailed experimental protocols to facilitate further research in the field.

Mechanism of Action

This compound is a derivative of the ortho-aminoanilide HDAC inhibitor CI-994, engineered for high selectivity towards HDAC3.[1] Its primary mechanism involves the inhibition of HDAC3, a class I HDAC that plays a critical role in regulating gene transcription, cell proliferation, and apoptosis.[2] In the context of autoimmune diabetes, the therapeutic effects of this compound are multifaceted:

-

Direct β-Cell Protection: this compound directly suppresses pancreatic β-cell apoptosis induced by inflammatory cytokines and glucolipotoxic stress.[1][3] Studies have shown that both chemical inhibition with this compound and genetic knockdown of HDAC3 can restore glucose-stimulated insulin secretion (GSIS) and reduce caspase-3 activity in β-cells exposed to inflammatory conditions.[3][4]

-

Immune System Modulation: A hallmark of T1D is the infiltration of pancreatic islets by mononuclear immune cells.[5] this compound treatment significantly reduces this immune infiltration, suggesting a potent anti-inflammatory and immunomodulatory effect that protects β-cells from autoimmune attack.[3][5]

-

Promotion of β-Cell Regeneration: Beyond its protective effects, this compound has been shown to enhance β-cell proliferation in animal models.[3][6] This regenerative capacity is crucial for restoring functional β-cell mass, a primary objective in diabetes therapy.[7]

The diagram below illustrates the proposed mechanism of action for this compound in the context of autoimmune diabetes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of histone deacetylase 3 protects beta cells from cytokine-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibitors of β-cell dysfunction and death as therapeutics for diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Beta-cell Proliferation | Broad Institute [broadinstitute.org]

The Pharmacokinetics of BRD3308: A Technical Guide for Researchers

An In-depth Examination of the Absorption, Distribution, Metabolism, and Excretion of a Selective HDAC3 Inhibitor

BRD3308 is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3) that has demonstrated therapeutic potential in a range of preclinical models, including for diabetes, neuroinflammation, and certain cancers. Understanding its pharmacokinetic profile is crucial for the effective design of in vivo studies and for its potential translation into clinical applications. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, detailed experimental protocols, and an exploration of its relevant signaling pathways.

Quantitative Pharmacokinetic Data

To date, comprehensive pharmacokinetic studies on this compound in multiple species are limited in the public domain. However, a key study in female nonobese diabetic (NOD) mice provides valuable insight into its in vivo behavior following intraperitoneal administration.

| Parameter | Species | Dose (Route) | Value | Reference |

| Cmax | Mouse (NOD) | 10 mg/kg (i.p.) | ~30 µM | |

| AUC | Mouse (NOD) | 10 mg/kg (i.p.) | Data evaluated but not specified | |

| Half-life (t½) | Mouse (NOD) | 10 mg/kg (i.p.) | Data evaluated but not specified |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; i.p.: Intraperitoneal.

Experimental Protocols

Detailed experimental methodologies are essential for the replication and extension of research findings. Below are protocols derived from published studies involving this compound.

In Vivo Efficacy Study in a Mouse Model of Type 1 Diabetes

This protocol describes the use of this compound to prevent the onset of diabetes in female nonobese diabetic (NOD) mice.

Animal Model:

-

Female NOD/ShiLTJ (NOD) mice, 3 weeks of age.

Dosing Regimen:

-

Mice were randomized into groups receiving vehicle or this compound at 0.1, 1, or 10 mg/kg.

-

Daily intraperitoneal (i.p.) injections were administered for the initial 2 weeks.

-

This was followed by twice-weekly injections for up to 25 weeks of age.

Formulation:

-

The vehicle consisted of 10% DMSO, 45% PEG-400, and 45% saline. This compound was formulated in this vehicle.

Monitoring:

-

Diabetes onset was monitored regularly.

Reference: [1]

Pharmacokinetic Sample Collection

To assess the systemic exposure of this compound, blood samples were collected post-administration.

Procedure:

-

A single dose of 10 mg/kg this compound or vehicle was administered intraperitoneally to mice.

-

Blood samples were collected from each animal 1-hour post-dose into EDTA-treated vacutainer tubes.

-

Samples were kept at room temperature for 25 minutes.

-

Serum was separated by centrifugation at 9000 rpm for 10 minutes.

-

Serum samples were stored at -80 °C until analysis.

Bioanalysis:

-

The concentration of this compound in plasma samples was measured using a research-grade bioanalytical assay, likely liquid chromatography with tandem mass spectrometry (LC-MS/MS), though specific parameters are not detailed in the source material.

Reference: [2]

Signaling Pathways and Experimental Workflows

PPARγ/NLRP3/GSDMD Signaling Pathway in Neuroinflammation

In a mouse model of intraventricular hemorrhage, this compound has been shown to exert its anti-inflammatory effects by modulating the PPARγ/NLRP3/GSDMD signaling pathway. This compound treatment led to the upregulation of peroxisome proliferator-activated receptor-gamma (PPARγ), which in turn inhibited the activation of the NLRP3 inflammasome and subsequent pyroptosis mediated by Gasdermin D (GSDMD).[3]

This compound signaling in neuroinflammation.

General Workflow for In Vivo Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of a small molecule inhibitor like this compound in a rodent model.

Pharmacokinetic analysis workflow.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed ADME studies for this compound have not been extensively published. As an ortho-aminoanilide, it belongs to a class of HDAC inhibitors for which metabolism is a key consideration. Generally, compounds of this class can undergo various metabolic transformations, including N-acetylation, hydroxylation, and glucuronidation. The specific metabolic fate of this compound and its primary routes of excretion remain to be fully elucidated. Further research is warranted to characterize its metabolic stability in liver microsomes, identify its major metabolites, and determine its routes of elimination to build a complete pharmacokinetic profile.

Conclusion

This compound is a promising selective HDAC3 inhibitor with demonstrated in vivo activity. The available pharmacokinetic data in mice, although limited, provides a foundation for further investigation. The detailed protocols and workflow diagrams presented in this guide are intended to support researchers in designing and conducting robust preclinical studies. A more comprehensive understanding of the ADME properties of this compound will be critical for its continued development and potential clinical translation.

References

- 1. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

BRD3308 and Its Impact on Insulin Secretion Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD3308 is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3) that has emerged as a significant modulator of pancreatic β-cell function and survival. This technical guide provides an in-depth analysis of this compound's impact on insulin secretion pathways. By targeting HDAC3, this compound influences gene expression programs that enhance β-cell resilience against apoptotic stimuli and promote insulin release. This document summarizes the key quantitative data from preclinical studies, details the experimental protocols used to evaluate its efficacy, and visualizes the underlying molecular pathways. The compiled evidence underscores the therapeutic potential of selective HDAC3 inhibition for diabetes and highlights this compound as a crucial tool for further research in β-cell biology.

Introduction

The preservation and functional enhancement of pancreatic β-cells are central goals in the development of novel therapies for both type 1 and type 2 diabetes. Histone deacetylases (HDACs) are key epigenetic regulators that have been implicated in the pathophysiology of diabetes. Specifically, HDAC3 has been identified as a critical player in β-cell apoptosis and dysfunction. This compound is a synthetic small molecule that acts as a selective inhibitor of HDAC3, offering a targeted approach to modulate β-cell function. This guide explores the mechanism of action of this compound and its effects on insulin secretion and β-cell health.

Mechanism of Action

This compound exerts its effects through the selective inhibition of HDAC3. HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC3, this compound prevents the deacetylation of key proteins, resulting in a more open chromatin structure and the activation of gene expression. This modulation of the cellular epigenome in pancreatic β-cells is thought to underlie its protective and insulinotropic effects.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the selectivity of this compound and its effects on insulin secretion and β-cell function from key preclinical studies.

Table 1: In Vitro Selectivity of this compound

| Target | IC50 | Reference |

| HDAC3 | 54 nM | [1][2] |

| HDAC1 | 1.26 µM | [1][2] |

| HDAC2 | 1.34 µM | [1][2] |

Table 2: In Vivo Efficacy of this compound in Zucker Diabetic Fatty (ZDF) Rats

| Parameter | Vehicle-Treated | This compound-Treated (5 mg/kg) | % Change | p-value | Reference |

| Plasma Insulin (at end of hyperglycemic clamp) | ~4 ng/mL | ~7.5 ng/mL | +87.5% | <0.05 | [1] |

| Peak C-peptide | Not specified | Not specified | ~+38% | Not significant | [1] |

| Glycemia | Not specified | Not specified | -61% | <0.01 | [1] |

| Pancreatic Insulin Content | Not specified | Significantly Higher | - | <0.05 | [1] |

Table 3: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Mouse Islets

| Condition | Insulin Secretion (Vehicle) | Insulin Secretion (10 µM this compound) | Observation | Reference |

| Basal Glucose | Normalized to 1 | Increased | Increased basal insulin secretion | [3] |

| High Glucose | Not specified | No significant change from high glucose vehicle | - | [3] |

Signaling and Logical Pathways

The following diagrams illustrate the proposed signaling pathway of this compound in pancreatic β-cells and the logical relationship of its effects.

Caption: Proposed signaling pathway of this compound in pancreatic β-cells.

Caption: Logical flow of this compound's effects on β-cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vivo Study in Zucker Diabetic Fatty (ZDF) Rats

-

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, a model for type 2 diabetes.

-

Acclimatization: Rats are acclimatized for one week upon arrival.

-

Grouping: Rats are randomized into two groups: vehicle-treated and this compound-treated.

-

Drug Administration:

-

Hyperglycemic Clamp:

-

At the onset of diabetes (plasma glucose >11.11 mmol/l), a 180-minute ambulatory hyperglycemic clamp is performed.[1]

-

Catheters are implanted in the carotid artery and jugular vein at least 5 days prior to the clamp.[1]

-

Blood glucose is raised to and maintained at 27.78 mmol/l.[1]

-

Plasma samples are collected every 15 minutes.[1]

-

-

Endpoint Analysis:

In Vivo Study in Non-Obese Diabetic (NOD) Mice

-

Animal Model: Female Non-Obese Diabetic (NOD) mice, a model for autoimmune type 1 diabetes.[3]

-

Drug Administration:

-

Diabetes Monitoring:

-

Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets:

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Islet Isolation: Pancreatic islets are isolated from mice or rats using collagenase digestion.

-

Islet Culture: Islets are cultured in a suitable medium (e.g., RPMI-1640) to recover from the isolation procedure.

-

This compound Treatment: Islets are pre-incubated with this compound (e.g., 10 µM) for a specified period.

-

GSIS Protocol:

-

Islets are first incubated in a low glucose buffer (e.g., 2.8 mM glucose) to measure basal insulin secretion.

-

The supernatant is collected for insulin measurement.

-

Islets are then incubated in a high glucose buffer (e.g., 16.7 mM glucose) to measure stimulated insulin secretion.

-

The supernatant is collected for insulin measurement.

-

-

Insulin Measurement: Insulin concentrations in the collected supernatants are determined using an ELISA kit.

-

Data Normalization: Insulin secretion is often normalized to the total insulin content or DNA content of the islets.

β-Cell Apoptosis Assay

-

Cell Culture: A pancreatic β-cell line (e.g., INS-1E) is used.

-

Induction of Apoptosis: Apoptosis is induced by treating the cells with inflammatory cytokines or glucolipotoxic stress (e.g., a combination of palmitate and high glucose).

-

This compound Treatment: Cells are co-treated with the apoptotic stimulus and this compound.

-

Apoptosis Measurement:

-

Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a fluorometric or colorimetric assay.

-

TUNEL Staining: Terminal deoxynucleotidotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis, via fluorescence microscopy or flow cytometry.

-

Conclusion

This compound, as a selective HDAC3 inhibitor, demonstrates significant potential in the context of diabetes therapy. The preclinical data robustly support its role in protecting pancreatic β-cells from apoptosis and in modulating insulin secretion pathways. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic utility of this compound and the broader implications of HDAC3 inhibition in metabolic diseases. The visualization of the signaling and logical pathways provides a conceptual model for understanding its mechanism of action. Further studies are warranted to translate these promising preclinical findings into clinical applications for the treatment of diabetes.

References

Methodological & Application

Application Notes and Protocols for BRD3308 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD3308 is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3).[1] Its selectivity makes it a valuable tool for investigating the specific roles of HDAC3 in various biological processes and disease models. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture systems to study its effects on cell viability, apoptosis, and gene expression.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of HDAC3, an enzyme responsible for removing acetyl groups from histone and non-histone proteins. This inhibition leads to an increase in protein acetylation, which in turn modulates gene expression and affects various cellular pathways. Notably, this compound has been shown to influence pathways related to inflammation, apoptosis, and cell cycle regulation. For instance, it can suppress pancreatic β-cell apoptosis induced by inflammatory cytokines and activate HIV-1 transcription.[1]

Data Presentation

Inhibitory Activity of this compound

| Target | IC50 | Reference |

| HDAC3 | 54 nM | [1] |

| HDAC1 | 1.26 µM | [1] |

| HDAC2 | 1.34 µM | [1] |

Recommended Concentration Range for In Vitro Studies

| Cell Type | Concentration Range | Incubation Time | Observed Effects | Reference |

| Resting CD4+ T cells | 15 µM | 24 hours | Recovery of latent HIV-1 | [1] |

| Pancreatic β-cells | Not Specified | Not Specified | Suppression of apoptosis, increased insulin release | [1] |

| Diffuse Large B-cell Lymphoma (DLBCL) cells | Not Specified | Not Specified | Dose-dependent decrease in cell viability |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of this compound on the viability of lymphoma cells.

Materials:

-

Lymphoma cell line (e.g., DLBCL)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing lymphoma cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment (if applicable) and recovery.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 30 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol details a method to quantify apoptosis in pancreatic β-cells treated with this compound using flow cytometry.

Materials:

-

Pancreatic β-cell line (e.g., INS-1)

-

This compound

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed pancreatic β-cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.

-

Treat the cells with the desired concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control for the selected duration (e.g., 24 hours).

-

As a positive control for apoptosis, treat a separate set of cells with a known apoptosis-inducing agent (e.g., staurosporine).

-

-

Cell Harvesting and Staining:

-

After treatment, collect the culture medium (which may contain detached apoptotic cells).

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the collected medium and centrifuge to pellet the cells.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible.

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol outlines the steps to analyze changes in the expression of target genes in cells treated with this compound.

Materials:

-

Cell line of interest

-

This compound

-

6-well plates

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument

-

Primers for target genes (e.g., BCL2, NFKBIA) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Treatment and RNA Extraction:

-

Seed cells in 6-well plates and treat with this compound and a vehicle control as described in the previous protocols.

-

At the end of the treatment period, lyse the cells directly in the wells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).

-

Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, comparing the this compound-treated samples to the vehicle control.

-

Visualization of Signaling Pathways and Workflows

Caption: Mechanism of action of this compound.

Caption: Workflow for cell viability (MTT) assay.

Caption: this compound modulates NF-κB and PPARγ pathways.

References

Application Notes and Protocols for BRD3308 in Animal Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD3308 is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3), with an IC50 of 54 nM. Its selectivity for HDAC3 is 23-fold higher than for HDAC1 and HDAC2.[1][2][3][4] In the context of diabetes, selective inhibition of HDAC3 by this compound has emerged as a promising therapeutic strategy. Preclinical studies have demonstrated its efficacy in both autoimmune (Type 1) and metabolic (Type 2) diabetes animal models. This compound has been shown to suppress pancreatic β-cell apoptosis induced by inflammatory cytokines and glucolipotoxic stress, and to enhance functional insulin release.[1][2][3] These application notes provide detailed protocols for the use of this compound in common animal models of diabetes, based on published research.

Mechanism of Action in Diabetes

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[5] HDAC3, in particular, has been implicated in the pathophysiology of diabetes. Its inhibition by this compound has been shown to exert protective effects on pancreatic β-cells through several mechanisms:

-

Reduction of β-cell Apoptosis: this compound protects β-cells from inflammatory and metabolic insults that would otherwise lead to cell death.[1][6]

-

Enhancement of Insulin Secretion: Treatment with this compound has been observed to increase circulating insulin levels and pancreatic insulin content.[6][7]

-

Preservation of β-cell Mass: By preventing apoptosis and promoting β-cell proliferation, this compound helps to preserve functional β-cell mass.[8][9]

-

Anti-inflammatory Effects: In autoimmune diabetes, this compound limits the infiltration of immune cells into the pancreatic islets, thereby reducing inflammation and protecting β-cells from immune-mediated destruction.[8][10]

Proposed Signaling Pathway

Caption: Proposed mechanism of this compound action in pancreatic β-cells.

Experimental Protocols

Protocol 1: Prevention of Type 1 Diabetes in Non-Obese Diabetic (NOD) Mice

This protocol is designed to assess the preventative efficacy of this compound on the development of autoimmune diabetes in female NOD mice.[8]

Materials:

-

Female Non-Obese Diabetic (NOD)/ShiLTJ mice (3 weeks of age)

-

This compound

-

Vehicle (e.g., DMSO, saline)

-

Blood glucose monitoring system

-

Insulin for injection (if required for humane endpoint)

-

Standard laboratory equipment for animal handling and injections

Procedure:

-

Animal Acclimatization: Acclimatize 3-week-old female NOD mice to the facility for at least one week prior to the start of the experiment.

-

Group Allocation: Randomly assign mice to vehicle control and this compound treatment groups (n=10-15 mice per group).

-

This compound Preparation: Dissolve this compound in a suitable vehicle to the desired concentrations (e.g., 1 mg/kg and 10 mg/kg).

-

Dosing Regimen:

-

From 3 to 5 weeks of age, administer this compound or vehicle daily via intraperitoneal (I.P.) injection.

-

From 5 to 25 weeks of age, reduce the frequency of injections to twice weekly.

-

-

Monitoring:

-

Monitor blood glucose levels weekly from the tail vein. Diabetes is typically defined as a blood glucose reading >200 mg/dl on two consecutive measurements.

-

Monitor body weight weekly.

-

Observe the general health of the animals daily.

-

-

Endpoint Analysis (at 25 weeks or upon diabetes onset):

-

Collect blood samples for analysis of circulating insulin and other relevant biomarkers.

-

Harvest pancreata for histological analysis (e.g., H&E staining for islet infiltration, insulin and glucagon staining) and assessment of β-cell apoptosis (e.g., TUNEL staining) and proliferation (e.g., Ki67 staining).

-

Protocol 2: Treatment of Type 2 Diabetes in Zucker Diabetic Fatty (ZDF) Rats

This protocol evaluates the therapeutic potential of this compound to improve glycemic control and β-cell function in a model of type 2 diabetes.[6][7]

Materials:

-

Male Zucker Diabetic Fatty (ZDF) rats (at the onset of diabetes)

-

This compound

-

Vehicle

-

Blood glucose monitoring system

-

Equipment for hyperglycemic clamp studies (optional)

-

Standard laboratory equipment for animal handling and injections

Procedure:

-

Animal Model: Use male ZDF rats at the age of diabetes onset (typically 7-8 weeks).

-

Group Allocation: Divide rats into vehicle control and this compound treatment groups.

-

This compound Preparation: Prepare this compound solution for administration.

-

Dosing Regimen: Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal injection every other day for the duration of the study (e.g., 2-4 weeks).[3]

-

Monitoring:

-

Monitor blood glucose and body weight regularly.

-

At the end of the study, measure circulating insulin levels.

-

-

Hyperglycemic Clamp (Optional): To assess insulin secretion and sensitivity, an ambulatory hyperglycemic clamp can be performed at the end of the treatment period.

-

Endpoint Analysis:

-

Collect blood for biochemical analysis (e.g., insulin, lipids).

-

Harvest pancreata for immunohistochemical analysis of insulin content and β-cell mass.

-